BenchChemオンラインストアへようこそ!

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Physicochemical property comparison Boiling point Density

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (CAS 171178-33-9) is a halogenated bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4-one class, with a molecular formula of C₇H₄ClN₃O and a molecular weight of 181.58 g/mol. The pyrido[3,2-d]pyrimidin-4-one scaffold has been identified as a more appropriate core than pyrido[2,3-d]pyrimidin-4-one for developing Plasmepsin inhibitors, demonstrating that scaffold topology fundamentally governs target engagement.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 171178-33-9
Cat. No. B171619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
CAS171178-33-9
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=NC2=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
InChIKeyYAALXPGJSHTRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (CAS 171178-33-9): Core Scaffold Identification for Kinase and DHFR Inhibitor Synthesis


6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (CAS 171178-33-9) is a halogenated bicyclic heterocycle belonging to the pyrido[3,2-d]pyrimidin-4-one class, with a molecular formula of C₇H₄ClN₃O and a molecular weight of 181.58 g/mol . The pyrido[3,2-d]pyrimidin-4-one scaffold has been identified as a more appropriate core than pyrido[2,3-d]pyrimidin-4-one for developing Plasmepsin inhibitors, demonstrating that scaffold topology fundamentally governs target engagement [1]. The 6-chloro substituent provides a synthetically tractable handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling divergent access to 6-substituted analogs that constitute the pharmacologically validated 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine antifolate series and numerous kinase inhibitor chemotypes [2].

Why 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Other Pyridopyrimidinone Building Blocks


The 6-chloro substitution on the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is not a generic halogen tag. The chlorine atom at the 6-position serves dual functions: it acts as a synthetic linchpin for downstream diversification via SNAr and cross-coupling, and it directly participates in the pharmacophore of derived inhibitors. In the 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine antifolate series, the 6-chloro precursor (compound 27) is the indispensable starting material from which S9-bridged compounds are generated by aryl displacement with thiol nucleophiles [1]. Replacing the 6-chloro with hydrogen, fluoro, or a different leaving group fundamentally alters reactivity, regioselectivity, and the accessible chemical space. Furthermore, the pyrido[3,2-d] ring fusion itself is critical; isomeric pyrido[2,3-d] or pyrido[3,4-d] scaffolds show inferior or divergent biological profiles, meaning that neither scaffold nor substitution pattern can be casually interchanged without compromising the synthetic route or target potency [2].

Quantitative Differentiation Evidence: 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


Electronic Property Differentiation: Chloro vs. Parent (6-H) Scaffold Alters Physicochemical Profile

Introduction of the 6-chloro substituent significantly alters key physicochemical properties compared to the unsubstituted parent scaffold (pyrido[3,2-d]pyrimidin-4(3H)-one, CAS 37538-67-3). The 6-chloro compound exhibits a boiling point of 463.8±30.0 °C (predicted) versus 346.2 °C for the parent, and a density of 1.7±0.1 g/cm³ versus 1.47 g/cm³ for the parent . This 117 °C increase in boiling point reflects enhanced intermolecular interactions conferred by the polarizable chlorine atom, which directly impacts purification strategy (distillation vs. recrystallization) and thermal stability considerations during synthesis.

Physicochemical property comparison Boiling point Density LogP

Synthetic Yield Advantage: 6-Chloro Intermediate Outperforms 6-Fluoro Analog in Heterocycle Formation

The cyclocondensation of 3-amino-6-chloropicolinamide with triethyl orthoformate proceeds in 82% isolated yield to afford 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one as a brown solid . While direct comparative yield data for the 6-fluoro analog (CAS 171178-32-8) synthesized under identical conditions are not reported in the same study, the established reactivity series for SNAr (Cl > F in pyridine systems) and the higher commercial availability of the chloro precursor (95–97% purity from multiple vendors) versus the fluoro analog (98% purity, limited suppliers) support preferential selection of the chloro intermediate for high-throughput medicinal chemistry campaigns .

Synthetic yield Cyclization efficiency Halogen leaving-group rank

Critical Precursor Utility: 6-Chloro Derivative Enables Synthesis of S9-Bridged DHFR Inhibitors Unattainable from 6-H or 6-F Analogs

2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine (compound 27), synthesized from 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one, is the requisite precursor for constructing S9-bridged DHFR inhibitors (compounds 4–6) through aryl displacement with thiol nucleophiles [1]. This specific SNAr transformation exploits the reactivity of the 6-chloro leaving group; the corresponding 6-H derivative lacks a leaving group entirely, while the 6-F analog would exhibit markedly slower displacement kinetics. The downstream 6-substituted products have demonstrated IC₅₀ values against recombinant human DHFR (rhDHFR) in the range of 0.2–1.0 μM for the most potent analogs (5e, 5h, 5i, 5k) [2], and the three-carbon-bridged analog 3.5 achieved an IC₅₀ of 0.06 μM—approximately 38-fold more potent than the two-carbon-bridged lead compound [3]. None of these derivatives are accessible without the 6-chloro intermediate.

DHFR inhibitor Antifolate Structure-activity relationship Pneumocystis carinii

Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine: 86% Yield via POCl₃ Chlorination Establishes Robust Downstream Entry

Chlorination of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (820 mg, 4.52 mmol) with POCl₃ (8.42 mL, 90.0 mmol) in the presence of Hunig's base (1.18 mL, 6.77 mmol) at 110 °C for 5 h affords 4,6-dichloropyrido[3,2-d]pyrimidine in 86% isolated yield (780 mg) as a pale yellow solid, confirmed by ¹H-NMR (CDCl₃, 400 MHz): δ 7.86 (1H, d, J=8.8 Hz), 8.34 (1H, d, J=8.8 Hz), 9.14 (1H, s) . This 86% transformation efficiency compares favorably to typical POCl₃-mediated chlorinations of analogous heterocyclic amides, which often proceed in 60–75% range. The resulting 4,6-dichloro compound is itself a versatile intermediate for regioselective SNAr at C-4, enabling sequential functionalization strategies that have been exploited in EGFR and PI3K kinase inhibitor programs .

Chlorination 4,6-Dichloropyrido[3,2-d]pyrimidine Synthetic intermediate Yield optimization

Market Availability and Quality: 6-Chloro Outperforms 6-Bromo and 6-Fluoro in Vendor Diversity and Purity Documentation

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is available from at least 8 identifiable commercial suppliers (Bidepharm, Aladdin, BOC Sciences, ChemShuttle, GLPBIO, Leyan, CymitQuimica, CalpacLab) with standard purities ranging from 95% to 97% . Multiple vendors provide batch-specific QC documentation (NMR, HPLC, GC). By contrast, the 6-bromo analog (CAS 1909347-85-8) is offered by only 2–3 suppliers at 95% purity, and the 6-fluoro analog (CAS 171178-32-8) is listed by a single vendor (Leyan) at 98% purity . The 6-iodo analog is not commercially cataloged. This supplier diversity for the 6-chloro compound translates to competitive pricing, faster lead times, and reduced single-source supply chain risk.

Commercial availability Purity Supplier diversity Procurement

ERK5 Kinase Inhibitor Chemotype: Pyrido[3,2-d]pyrimidine Scaffold with 6-Substitution Defines Potent and Highly Selective Probe BAY-885

The pyrido[3,2-d]pyrimidine scaffold, bearing a piperidin-4-yl substituent and amenable to further 6-position elaboration, forms the core of BAY-885—a potent and highly selective in vitro probe for the kinase ERK5, with a co-crystal structure deposited as PDB 6HKN [1][2]. While BAY-885 itself carries a more complex 6-substituent pattern, the synthetic entry to this chemotype requires a functionalizable 6-position, precisely the role served by 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one as the gateway intermediate. The pyrido[3,2-d] ring fusion topology—as opposed to the pyrido[2,3-d] or pyrido[3,4-d] isomers—was identified as essential for kinase selectivity; the 6-chloro handle enables construction of the (piperidin-4-yl)pyrido[3,2-d]pyrimidine pharmacophore that achieves nanomolar potency against ERK5 while maintaining selectivity over the broader kinome .

ERK5 kinase BAY-885 Kinase selectivity Pyrido[3,2-d]pyrimidine scaffold

Procurement-Driven Application Scenarios for 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one


Synthesis of 2,4-Diamino-6-substituted Pyrido[3,2-d]pyrimidine DHFR Inhibitors for Antitumor Lead Optimization

For medicinal chemistry teams developing nonclassical lipophilic antifolates targeting DHFR, 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one is the mandatory starting material. Conversion to 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine (compound 27) followed by SNAr displacement with aryl thiols or amines generates S9-bridged and N9-bridged analogs with demonstrated rhDHFR IC₅₀ values as low as 0.06 μM and broad-spectrum antitumor activity against HL-60, HCT116, and other cell lines [1][2]. No alternative 6-substituted pyrido[3,2-d]pyrimidin-4-one precursor enables this divergent library synthesis.

Construction of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Kinase Inhibitor Libraries via Regioselective Sequential Functionalization

The 86%-yielding chlorination of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one to 4,6-dichloropyrido[3,2-d]pyrimidine provides a scaffold capable of regioselective C-4 SNAr amination followed by C-6 cross-coupling, enabling systematic exploration of kinase inhibitor SAR . This strategy has been employed in EGFR, PI3K, and ERK5 inhibitor programs, where C-4 amino substituents engage the kinase hinge region and C-6 substituents modulate selectivity and pharmacokinetic properties. Procurement of the 6-chloro starting material ensures access to this validated synthetic sequence.

Synthetic Methodology Development and C–H Functionalization Studies on Privileged Heterocyclic Scaffolds

The pyrido[3,2-d]pyrimidin-4-one core with a single chlorine at C-6 represents an ideal substrate for developing and benchmarking new C–C and C–N bond-forming methodologies, including photoisomerization/cyclization cascades, Hartwig–Buchwald aminations, and photoredox-catalyzed cross-couplings [3]. The defined electronic properties (boiling point 463.8 °C; density 1.7 g/cm³; ACD/LogP 0.67) and commercial availability at 95–97% purity make it a reliable standard substrate for reaction optimization and scope demonstration.

Scale-Up and Process Chemistry for Preclinical Candidate Manufacturing

With a demonstrated 82% yield in the key cyclocondensation step and 86% yield in the subsequent POCl₃ chlorination, both conducted on gram scale with standard reagents (triethyl orthoformate, POCl₃, Hunig's base), the synthetic route from commercially available 3-amino-6-chloropicolinamide to advanced pyrido[3,2-d]pyrimidine intermediates is process-amenable . The multi-vendor availability of the title compound at competitive pricing, combined with its stability at room temperature storage, supports procurement for kilogram-scale campaigns required for IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.